molecular formula C5H7N3O B13130101 6-Amino-4-methylpyridazin-3(2H)-one

6-Amino-4-methylpyridazin-3(2H)-one

Cat. No.: B13130101
M. Wt: 125.13 g/mol
InChI Key: ZZKJQVFMINZLEC-UHFFFAOYSA-N
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Description

6-Amino-4-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-oxo-pentanoic acid hydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridazinone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazinones depending on the reagents used.

Scientific Research Applications

6-Amino-4-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-Amino-4-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridazin-3(2H)-one: Lacks the amino group, which may affect its reactivity and applications.

    6-Amino-3-methylpyridazin-4(1H)-one: Isomeric compound with different substitution pattern, leading to different chemical properties.

Uniqueness

6-Amino-4-methylpyridazin-3(2H)-one is unique due to the presence of both an amino group and a methyl group on the pyridazine ring

Properties

IUPAC Name

3-amino-5-methyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKJQVFMINZLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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